7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784180
InChI: InChI=1S/C13H11ClN2O2/c14-7-1-4-9-11(5-7)15-6-10(12(9)17)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18)
SMILES:
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC14784180

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide -

Specification

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name 7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C13H11ClN2O2/c14-7-1-4-9-11(5-7)15-6-10(12(9)17)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18)
Standard InChI Key IOHLVOYNERGJSP-UHFFFAOYSA-N
Canonical SMILES C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide, with the following key features:

  • Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridone ring.

  • Substituents:

    • Chlorine at position 7 (C7) enhances electronegativity and membrane permeability .

    • Cyclopropyl group at N1 improves pharmacokinetic stability and broad-spectrum activity .

    • Carboxamide at position 3 (C3) modulates solubility and target affinity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H11ClN2O2\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight262.69 g/mol
IUPAC Name7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide
Canonical SMILESC1CC1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)C(=O)N
LogP (Predicted)2.1

Structural Comparison to Related Quinolones

The carboxamide group distinguishes this compound from carboxylic acid derivatives like 7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 93110-13-5). Replacement of the carboxylic acid with a carboxamide reduces ionization at physiological pH, potentially enhancing cell membrane penetration .

Synthesis and Mechanistic Insights

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Quinoline Core Formation: Cyclocondensation of substituted anilines with β-ketoesters yields the 4-oxoquinoline scaffold .

  • Functionalization:

    • Chlorination at C7 using POCl₃ or PCl₅ .

    • N1 cyclopropylation via nucleophilic substitution with cyclopropylamine .

    • Carboxamide introduction via coupling of the carboxylic acid intermediate with cyclopropylamine using EDCI/HOBt .

Example Reaction:

7-Chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid+CyclopropylamineEDCI/HOBt7-Chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide\text{7-Chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid} + \text{Cyclopropylamine} \xrightarrow{\text{EDCI/HOBt}} \text{7-Chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide}

Mechanism of Antibacterial Action

The compound inhibits bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), disrupting DNA supercoiling and replication . The C7 chlorine and N1 cyclopropyl groups enhance binding to the enzyme-DNA complex, while the C3 carboxamide stabilizes interactions with the GyrA subunit .

Biological Activity and Antimicrobial Efficacy

In Vitro Antibacterial Profiles

Studies on structurally analogous quinolones demonstrate broad-spectrum activity:

Table 2: Comparative MIC Values Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference CompoundSource
Staphylococcus aureus (MRSA)0.7–1.5Ciprofloxacin (0.3)
Escherichia coli1.5–3.0Ciprofloxacin (0.03)
Pseudomonas aeruginosa3.0–6.0Ciprofloxacin (0.5)

Resistance Mitigation

The cyclopropyl group at N1 reduces efflux pump recognition in resistant strains, while the carboxamide minimizes target mutations in GyrA . Synergistic effects with β-lactams have been observed in methicillin-resistant S. aureus (MRSA) .

Applications and Future Directions

Current Uses

  • Antibacterial Research: Lead compound for novel anti-MRSA agents .

  • Structure-Activity Relationship (SAR) Studies: Modifications at C7 and C3 to optimize potency .

Emerging Opportunities

  • Hybrid Molecules: Conjugation with azoles or aminoglycosides to expand spectrum .

  • Prodrug Development: Ester derivatives to enhance oral bioavailability .

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